molecular formula C11H8ClNO3 B2665425 Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate CAS No. 2402830-12-8

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2665425
CAS No.: 2402830-12-8
M. Wt: 237.64
InChI Key: JOGIQYJLSPZVNZ-UHFFFAOYSA-N
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Description

“Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate” is a complex organic compound. It likely contains a methyl group (-CH3), a chlorophenyl group (a benzene ring with a chlorine atom), an oxazole group (a five-membered ring containing an oxygen atom and a nitrogen atom), and a carboxylate group (COO-) .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with various functional groups contributing to its overall shape and properties. The oxazole ring, for example, is a heterocyclic compound, meaning it contains atoms of at least two different elements .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the presence of polar or nonpolar groups, the size and shape of the molecule, and the presence of any functional groups .

Scientific Research Applications

Corrosion Inhibition

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate and its derivatives have been studied for their corrosion inhibition properties. These compounds have shown significant efficacy in protecting mild steel against corrosion in acidic environments, such as hydrochloric and sulfuric acid media. The inhibition efficiency of these derivatives can reach up to 99% in certain conditions, suggesting their potential as protective agents in industrial applications. The adsorption of these inhibitors on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Lagrenée et al., 2002), (Bentiss et al., 2007).

Photochemistry and Spectral Studies

Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate has contributed to the understanding of photochemical processes and spectral characteristics of matrix-isolated compounds. Studies have demonstrated the photoproduct conversion mechanisms of isoxazole to oxazole under UV irradiation, revealing the role of azirine and nitrile-ylide intermediates. This research provides insights into the structural and electronic dynamics of these compounds, which could be beneficial for designing photoresponsive materials (Lopes et al., 2011).

Synthetic Applications

The oxazole derivatives have been explored for their synthetic utility in producing complex molecules, including macrolides and other biologically active compounds. These studies highlight the versatility of oxazole compounds as intermediates in organic synthesis, enabling the construction of molecules with potential pharmaceutical applications. The ability of oxazoles to undergo transformations under photooxygenation conditions to form activated carboxylates has been particularly noted for its application in synthesizing recifeiolide and curvularin, showcasing the strategic use of oxazoles in synthesizing structurally complex molecules (Wasserman et al., 1981).

Anticancer and Antimicrobial Activities

The structural modification of this compound to include other biologically active heterocycles, such as pyrazoline and pyridine, has led to the development of compounds with significant anticancer and antimicrobial activities. These studies underscore the potential of oxazole derivatives as scaffolds for designing new therapeutic agents, with some compounds showing high potency against cancer cell lines and pathogenic bacterial strains. The incorporation of oxazole into complex heterocyclic systems opens avenues for the discovery of novel drugs with enhanced biological activities (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many organic compounds act by interacting with biological macromolecules, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with a compound like “Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate” would depend on various factors, including its specific structure and properties, how it is used, and how much is used .

Future Directions

The future directions for research on such a compound could be vast and would depend on its potential applications. This could include further studies on its synthesis and properties, exploration of its potential uses in various industries, and investigation of its environmental impact .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIQYJLSPZVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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